1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine
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Overview
Description
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a complex organic compound that features a fluorinated benzene ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine typically involves multi-step organic reactions. One common method involves the initial formation of the boronic ester intermediate through a substitution reaction. This intermediate is then subjected to further reactions to introduce the sulfonyl and pyrrolidine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the boronic ester group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides, and electrophiles such as halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the boronic ester group can participate in reversible covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a fluorine atom and a boronic ester group allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23BFNO4S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine |
InChI |
InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-12(11-14(13)18)24(20,21)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
LGHWBPQEQCLBNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)F |
Origin of Product |
United States |
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